4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside
Description
4-Nitrophenyl 3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside (CAS: 26255-70-9) is a synthetic disaccharide derivative featuring a 4-nitrophenyl chromogenic group linked to a β-1,3-diglucoside structure. Its primary application lies in enzymology, where it serves as a specialized substrate for α-glucosidase assays . The release of 4-nitrophenol upon enzymatic hydrolysis enables spectrophotometric quantification (absorbance at 405 nm), making it indispensable in kinetic studies and inhibitor screening for metabolic disorders like diabetes . Beyond substrate applications, this compound participates in glucansucrase-mediated reactions, acting as both a donor and acceptor in glucan synthesis, highlighting its versatility in carbohydrate biochemistry .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDRWMZFQVCAR-GZQMJUEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201599 | |
| Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26255-70-9 | |
| Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26255-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Methodology from Patent Literature
The synthesis of structurally related 4-nitrophenyl glycosides is exemplified in a Chinese patent (CN1712407A) detailing the preparation of p-nitrophenyl-α-D-glucopyranoside. While the target compound differs in glycosidic linkage (3-O-β-D-glucopyranosyl vs. α-D-glucopyranoside), the methodology provides foundational insights:
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Synthesis of β-Pentaacetylglucose :
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Condensation with p-Nitrophenol :
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β-Pentaacetylglucose (15 g) is condensed with p-nitrophenol (24 g, 3.2 equivalents) in a molten state at 125°C under reduced pressure using zinc chloride (3.5 g) as a catalyst.
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Reaction monitoring: System darkening indicates progress. Post-reaction, benzene is added to dissolve the condensate, followed by NaOH washes to remove unreacted p-nitrophenol.
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Deprotection and Purification :
Adaptation for 4-Nitrophenyl 3-O-(β-D-Glucopyranosyl)-β-D-Glucopyranoside :
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A similar approach could employ a 3-O-protected glucose donor (e.g., 3-O-benzyl-β-D-glucopyranosyl trichloroacetimidate) for glycosylation with 4-nitrophenyl β-D-glucopyranoside.
Regioselective Glycosylation Strategies
Orthogonal Protecting Group Utilization
A PubMed study on p-nitrophenyl 2-acetamido-2-deoxy-6-O-β-D-galactopyranosyl-β-D-glucopyranoside highlights the use of p-methoxybenzylidene protecting groups to direct glycosylation to the 3-OH position:
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Protection of C4 and C6 Hydroxyls :
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Galactosyl Donor Coupling :
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Deprotection and Isolation :
Application to 3-O-Glucosylation :
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Replacing the galactosyl donor with a 3-O-acetyl-β-D-glucopyranosyl donor would enable selective 3-O-glycosylation.
Analytical Validation and Yield Optimization
Chromatographic and Spectroscopic Characterization
Yield Enhancement Strategies
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Catalyst Screening : Zinc chloride (used in) vs. BF₃·Et₂O or TMSOTf for improved glycosylation efficiency.
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Microwave Assistance : Reducing reaction times from hours to minutes in acetylation steps.
Challenges and Comparative Analysis
Synthetic Challenges
Method Comparison Table
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, resulting in the cleavage of the glycosidic bond.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives.
Substitution: The nitro group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like sodium dithionite.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and glucose.
Reduction: Produces 4-aminophenyl derivatives.
Substitution: Produces various substituted phenyl glucosides.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C18H25NO13
- CAS Number : 26255-70-9
- Molecular Structure : The compound features a 4-nitrophenyl group linked to two β-D-glucopyranosyl units, contributing to its reactivity and specificity in enzymatic reactions.
Enzyme Substrate in Glycosidase Studies
pNP-Glc-Glc is primarily used as a substrate for the study of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. The hydrolysis reaction produces 4-nitrophenol and glucose, allowing researchers to quantitatively measure enzyme activity via spectrophotometric methods.
Case Study: Glycosidase Activity Measurement
In a study examining the activity of various glycosidases, researchers utilized pNP-Glc-Glc to determine kinetic parameters such as and . The release of 4-nitrophenol was monitored at 405 nm, demonstrating its effectiveness as a chromogenic substrate for enzyme assays .
Development of Enzyme Inhibitors
The compound is also instrumental in the development of enzyme inhibitors for therapeutic applications. By characterizing how glycosidases interact with pNP-Glc-Glc, researchers can design inhibitors that selectively target these enzymes, potentially leading to treatments for diseases such as diabetes and cancer.
Case Study: Inhibition Studies
Research has shown that certain flavonoids can inhibit the activity of glycosidases when tested against pNP-Glc-Glc. The inhibition constants were determined, providing insights into the potential use of these compounds as therapeutic agents .
Synthesis of Complex Carbohydrates
In carbohydrate chemistry, pNP-Glc-Glc serves as a building block for synthesizing more complex oligosaccharides. Its reactivity can be exploited in transglycosylation reactions, facilitating the construction of carbohydrate structures with specific linkages.
Case Study: Oligosaccharide Synthesis
A study reported the successful synthesis of β-linked oligosaccharides using pNP-Glc-Glc as an acceptor in reactions with activated sugar donors. This method showcased the versatility of pNP-Glc-Glc in producing tailored carbohydrate structures for further research .
Diagnostic Reagents
Due to its chromogenic properties, pNP-Glc-Glc is employed in diagnostic assays to detect glycosidase activity in clinical samples. Its ability to produce a measurable color change upon enzymatic action makes it valuable in medical diagnostics.
Case Study: Clinical Applications
In diagnostics for lysosomal storage disorders, assays utilizing pNP-Glc-Glc have been developed to measure specific glycosidase activities in patient samples, aiding in early detection and treatment strategies .
Table 2: Mechanistic Overview
| Step | Description |
|---|---|
| Substrate Binding | Glycosidase binds to pNP-Glc-Glc |
| Hydrolysis | Cleavage of glycosidic bond |
| Product Formation | Release of 4-nitrophenol and glucose |
| Measurement | Quantitative analysis at 405 nm |
Mechanism of Action
The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. The enzyme binds to the substrate, facilitating the cleavage of the bond and releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be quantitatively measured, providing insights into enzyme activity .
Comparison with Similar Compounds
Structural and Functional Differentiation
The table below summarizes key structural and functional differences between 4-Nitrophenyl 3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside and analogous compounds:
| Compound Name | CAS Number | Glycosidic Linkage | Target Enzyme | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|---|---|
| 4-Nitrophenyl 3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside | 26255-70-9 | β-1,3 | α-Glucosidase | C₁₈H₂₅NO₁₃ | 475.39 g/mol | α-Glucosidase kinetics, glucansucrase studies |
| 4-Nitrophenyl β-D-glucopyranoside | 2492-87-7 | β-monosaccharide | β-Glucosidase | C₁₂H₁₅NO₈ | 301.25 g/mol | β-Glucosidase assays, lysosomal storage disorder diagnostics |
| 4-Nitrophenyl 2-O-(β-D-glucopyranosyl)-β-D-glucopyranoside | 16790-33-3 | β-1,2 | β-Glucosidase | C₁₈H₂₅NO₁₃ | 475.39 g/mol | Glycosidase specificity mapping |
| 4-Nitrophenyl 4,6-O-benzylidene derivatives | sc-223653 (e.g.) | β-1,3 with protecting groups | β-Glucosidase | C₃₂H₃₅NO₁₆ | 737.62 g/mol | Enzyme inhibition studies, structural enzymology |
| 4-Nitrophenyl α-D-glucopyranoside | 7062-98-8 | α-monosaccharide | α-Glucosidase | C₁₂H₁₅NO₈ | 301.25 g/mol | High-throughput α-glucosidase inhibitor screening |
Key Findings from Comparative Studies
(a) Enzyme Specificity
- Linkage Position: The β-1,3 linkage in the target compound confers specificity for α-glucosidase, whereas β-1,2-linked analogs (e.g., 4-Nitrophenyl 2-O-(β-D-glucopyranosyl)-β-D-glucopyranoside) are recognized by β-glucosidases .
- Protecting Groups: Derivatives like 4-Nitrophenyl 4,6-O-benzylidene-3-O-(tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside (CAS: sc-223653) incorporate acetyl and benzylidene groups, enhancing stability but reducing aqueous solubility. These modifications enable precise studies of β-glucosidase active-site interactions .
(b) Kinetic Properties
- Target Compound: Exhibits a lower Km (higher affinity) for α-glucosidase compared to monosaccharide analogs like 4-Nitrophenyl α-D-glucopyranoside, attributed to the disaccharide structure mimicking natural substrates .
- β-Glucosidase Substrates: 4-Nitrophenyl β-D-glucopyranoside shows a Vmax 2–3× higher than its α-linked counterpart in β-glucosidase assays, reflecting optimized enzyme-substrate compatibility .
Biological Activity
4-Nitrophenyl 3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside (also referred to as PNP-β-Glc) is a glycoside compound that has garnered attention for its diverse biological activities and applications in biochemical research. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, transport mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
4-Nitrophenyl 3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside is characterized by its nitrophenyl group attached to a glucopyranoside moiety. The structural formula is crucial for understanding its reactivity and biological interactions.
Enzymatic Activity
Enzymatic Hydrolysis
The hydrolysis of PNP-β-Glc is catalyzed by various glycosidases, leading to the release of nitrophenol, which can be quantitatively measured spectrophotometrically. The rate of hydrolysis varies significantly with pH, demonstrating a marked increase under basic conditions. For instance, under strongly basic conditions (3.9 N NaOH), the hydrolysis rate can be up to 300,000 times faster than its unsubstituted phenyl analogue . This property makes it a valuable substrate for studying enzyme kinetics and mechanisms.
Enzyme Specificity
Different glycosidases exhibit varying specificity towards PNP-β-Glc. For example, studies have shown that α-glucosidases can efficiently hydrolyze this substrate, making it useful for diagnostic applications in detecting enzyme activity related to kidney function .
Transport Mechanisms
Research has explored the transport mechanisms of PNP-β-Glc across biological membranes. In brush-border membrane vesicles from rat small intestine, it was found that the transport of this glycoside involves both passive diffusion and facilitated transport mechanisms . This dual mechanism highlights its potential role in drug delivery systems where glycosides are used as carriers for therapeutic agents.
Biological Applications
Diagnostic Applications
PNP-β-Glc has been utilized as a substrate in assays for measuring α-glucosidase activity in urine samples. This application is particularly relevant in diagnosing kidney injuries, where altered enzyme levels can indicate pathological conditions . The methodology involves preparing a substrate buffer solution and measuring absorbance changes at 405 nm, correlating these changes to enzyme activity.
Antiproliferative Activity
Recent studies have indicated that derivatives of nitrophenyl glycosides exhibit antiproliferative effects on various cancer cell lines. For instance, modifications on the nitrophenyl group can enhance cytotoxicity against hormone-dependent cancer cells such as LNCaP and T47-D cells . This suggests that PNP-β-Glc and its derivatives may hold promise as potential anticancer agents.
Case Studies
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Kidney Injury Diagnostics
A study involving 40 patients with kidney injuries demonstrated significant differences in α-glucosidase activity compared to healthy controls, underscoring the utility of PNP-β-Glc in clinical diagnostics . -
Cytotoxicity Evaluation
In vitro tests showed that certain derivatives of nitrophenyl glycosides had IC50 values indicating potent cytotoxic effects on cancer cells, suggesting further investigation into their therapeutic potential .
Q & A
Q. What is the structural basis for 4-nitrophenyl 3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside’s role as a chromogenic substrate?
The compound consists of a 4-nitrophenyl group linked via a β-glycosidic bond to a disaccharide (3-O-β-D-glucopyranosyl-β-D-glucopyranoside). Upon enzymatic hydrolysis by β-glucosidases, the 4-nitrophenyl moiety is released, producing a yellow-colored 4-nitrophenolate ion detectable at 405 nm. This chromogenic property enables real-time quantification of enzyme activity .
Q. How is 4-nitrophenyl 3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside synthesized and characterized?
Synthesis typically involves regioselective glycosylation using protected sugar donors (e.g., acetylated glucopyranosyl derivatives) and a 4-nitrophenyl acceptor. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For example, intermediates like 4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside are synthesized via acetyl chloride-mediated protection and TLC-monitored reactions .
Q. What methodologies are used to measure β-glucosidase activity using this substrate?
Enzyme activity is quantified via spectrophotometric detection of 4-nitrophenol release at 405 nm. Kinetic parameters (Km, Vmax) are determined using Michaelis-Menten plots from time-course assays. Advanced setups combine microdialysis sampling with HPLC-UV for real-time monitoring in complex matrices .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for β-glucosidase assays using this substrate?
Key variables include pH (optimal range 5.0–6.5 for most β-glucosidases), temperature (25–37°C), and substrate concentration (near Km values). Pre-incubation with surfactants (e.g., octyl β-D-glucopyranoside) enhances enzyme stability. Use stopped-flow fluorescence or spectral methods to resolve rapid kinetic phases .
Q. How should contradictory kinetic data (e.g., biphasic hydrolysis curves) be analyzed?
Biphasic kinetics may indicate enzyme isoforms or substrate heterogeneity. Fit data to a two-step model using nonlinear regression. Validate via substrate purity checks (HPLC) and inhibitor studies. For example, anomalous rates in Leuconostoc mesenteroides assays were resolved by isolating dextran byproducts .
Q. What strategies distinguish β-glucosidase specificity toward this substrate versus analogs?
Q. How do structural modifications (e.g., acetylated derivatives) affect substrate-enzyme interactions?
Acetylation of hydroxyl groups alters steric accessibility and hydrogen bonding. For instance, 2,4,6-tri-O-acetyl derivatives reduce hydrolysis rates due to hindered active-site entry. Molecular docking simulations and X-ray crystallography of enzyme-substrate complexes can map critical interactions .
Q. What are the stability and solubility challenges of this substrate in aqueous assays?
The compound has limited aqueous solubility; prepare stock solutions in DMSO or methanol (≤5% v/v). Purge with inert gases to prevent oxidation. For long-term storage, lyophilize and store at –20°C. Solubility enhancers (e.g., cyclodextrins) can be used without interfering with enzyme activity .
Q. How is this substrate integrated into high-throughput screening (HTS) platforms?
Automated microplate readers coupled with kinetic analysis software enable rapid screening. Normalize data using internal controls (e.g., heat-inactivated enzymes). For multiplexed assays, combine with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor multiple enzymes simultaneously .
Q. What mechanistic insights into glycosylation can be gained using this substrate?
Studies with deuterated analogs or isotopic labeling (e.g., ¹⁸O-water) elucidate glycosidic bond cleavage mechanisms (retaining vs. inverting). Transglycosylation activity can be detected by HPLC-MS identification of oligosaccharide byproducts, as observed in Streptococcus mutans glucansucrase assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
